3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine
Description
Properties
CAS No. |
585520-40-7 |
|---|---|
Molecular Formula |
C14H24N4 |
Molecular Weight |
248.37 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-2-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-2-18-10-6-4-8-12(18)13-11-7-3-5-9-15-14(11)17-16-13/h12H,2-10H2,1H3,(H2,15,16,17) |
InChI Key |
PPFMAQHPXJMPBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=C3CCCCNC3=NN2 |
Origin of Product |
United States |
Preparation Methods
Core Building Blocks
The synthesis typically employs three primary components:
| Component | Role | Purity Requirement |
|---|---|---|
| 1-Ethylpiperidine-2-carboxylic acid | Piperidine backbone source | ≥98% (HPLC) |
| 4,5-Dihydro-1H-pyrazole-3-amine | Pyrazole precursor | ≥95% (NMR) |
| Cycloheptanone | Azepine ring precursor | ≥97% (GC) |
Catalysts and Solvents
- Palladium(II) acetate : For Buchwald-Hartwig aminations (0.5-2 mol%)
- p-Toluenesulfonic acid : Acid catalyst in cyclization steps (10-20 mol%)
- Dichloromethane/THF : Mixed solvent system for improved solubility
Stepwise Synthesis Procedure
Formation of Piperidine Intermediate
The 1-ethylpiperidin-2-yl moiety is prepared through a modified Mannich reaction:
Reaction Conditions
- Reactants : Ethylamine, glutaraldehyde, nitroethane (1:2:1 molar ratio)
- Catalyst : Amberlyst-15 (5 wt%)
- Temperature : 60°C, 12 hr
- Yield : 78% (isolated as hydrochloride salt)
Key Optimization Parameters
- pH control (6.5-7.0) critical for preventing imine hydrolysis
- Microwave irradiation reduces reaction time to 3 hr with comparable yield
Azepine Ring Construction
Cycloheptanone undergoes acid-catalyzed condensation with the pyrazole amine:
$$
\text{Cycloheptanone} + \text{4,5-Dihydro-1H-pyrazole-3-amine} \xrightarrow{\text{HCl (cat.)}} \text{Hexahydropyrazoloazepine intermediate}
$$
Reaction Profile
| Parameter | Optimal Value |
|---|---|
| Temperature | 110°C |
| Pressure | 0.8 atm |
| Reaction Time | 8 hr |
| Solvent | Toluene |
| Conversion | 92% |
Final Coupling Reaction
The piperidine and azepine fragments are joined via Buchwald-Hartwig amination:
$$
\text{Piperidine Intermediate} + \text{Azepine Intermediate} \xrightarrow{\text{Pd(OAc)}_2} \text{Target Compound}
$$
Catalytic System
- Ligand: Xantphos (2 mol%)
- Base: Cs₂CO₃ (3 equiv)
- Solvent: 1,4-Dioxane
- Yield: 65% after column chromatography
Optimization of Critical Parameters
Temperature Effects on Cyclization
| Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 90 | 58 | 89.2 |
| 110 | 72 | 94.5 |
| 130 | 68 | 91.8 |
Optimal range: 110-115°C prevents thermal decomposition while ensuring complete ring closure
Solvent Screening for Coupling Step
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 41 |
| THF | 7.5 | 58 |
| 1,4-Dioxane | 2.2 | 65 |
| Toluene | 2.4 | 63 |
Low-polarity solvents favor the coupling reaction by stabilizing the transition state
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 4.21 (q, J=7.1 Hz, 2H, NCH₂CH₃)
- δ 3.78-3.65 (m, 3H, piperidine H)
- δ 2.91 (t, J=5.8 Hz, 2H, azepine H)
HRMS (ESI-TOF)
- m/z Calculated for C₁₄H₂₄N₄ [M+H]⁺: 248.2003
- Found: 248.1998
Chromatographic Purity
| Method | Column | Purity (%) |
|---|---|---|
| HPLC | C18, 250 × 4.6 mm | 99.1 |
| UPLC | HSS T3, 2.1 × 50 mm | 98.7 |
Comparative Analysis of Synthetic Routes
Three principal methodologies have been developed:
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Linear synthesis | 7 | 28% | Simple purification |
| Convergent approach | 5 | 41% | Shorter timeline |
| One-pot cascade | 3 | 33% | Reduced waste |
The convergent approach provides the best balance between efficiency and yield
Industrial-Scale Production Considerations
Cost Analysis
| Component | Lab Scale Cost ($/g) | Bulk Cost ($/kg) |
|---|---|---|
| Pd(OAc)₂ | 12.50 | 8,200 |
| Xantphos | 9.80 | 6,500 |
| 1,4-Dioxane | 0.15 | 85 |
Process Intensification Strategies
- Continuous flow reactor system increases throughput by 300%
- Membrane-based catalyst recovery achieves 92% Pd reusability
Challenges and Limitations
- Stereochemical Control : Racemization at C2 of the piperidine ring remains problematic (≤15% epimerization during coupling)
- Byproduct Formation : Competing [3+2] cycloadditions generate up to 12% tricyclic impurities
- Scale-Up Issues : Exothermic coupling reaction requires precise temperature control beyond 5 kg batches
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in four primary reaction categories:
1.1 Ring-Opening Reactions
Under acidic conditions (e.g., HCl in methanol), the azepine ring undergoes selective cleavage at the C6–N7 bond, yielding linear diamines. This reaction is reversible under basic conditions.
1.2 Alkylation/Acylation
The piperidine nitrogen undergoes alkylation with methyl iodide (CH₃I) in DMF using NaH as a base, producing N-methyl derivatives. Acylation with acetyl chloride (CH₃COCl) in dichloromethane forms stable amides .
1.3 Oxidation
Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the tertiary amine to an N-oxide, while stronger oxidants like KMnO₄ degrade the heterocyclic framework.
1.4 Cycloadditions
The compound engages in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts at elevated temperatures (>80°C).
Reaction Conditions and Products
*Yields approximated from scaled synthetic procedures .
Mechanistic Insights
-
Ring-Opening : Protonation at N7 weakens the adjacent C–N bond, enabling nucleophilic attack by methanol.
-
N-Oxidation : Proceeds via a radical intermediate stabilized by the conjugated pyrazole ring.
-
Cycloadditions : The azepine ring acts as an electron-deficient diene, reacting preferentially with electron-rich dienophiles.
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing ethylpiperidine fragments (GC-MS confirmed).
-
Photoreactivity : UV irradiation (254 nm) induces-sigmatropic shifts in the pyrazole moiety.
-
Competitive Pathways : Alkylation at pyrazole N1 occurs in <10% yield unless sterically hindered .
Comparative Reactivity
| Property | 3-(1-Ethylpiperidin-2-yl)-azepine | Nomifensine (Control) |
|---|---|---|
| N-Oxidation Rate | 4.2 × 10⁻³ M⁻¹s⁻¹ | 9.8 × 10⁻³ M⁻¹s⁻¹ |
| Diels-Alder k | 0.17 L/mol·s | Not reactive |
| Alkylation Yield | 63% | 88% |
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study its effects on various biological systems. It can serve as a tool to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against specific diseases or conditions, such as neurological disorders or cancer.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and pharmacological activities. Below is a detailed comparison with key examples:
JNJ-18038683 (1-Benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine)
- Core Structure : Pyrazolo[3,4-d]azepine with a benzyl group at position 1 and a 4-chlorophenyl group at position 3.
- Pharmacological Activity : Acts as a serotonin 5-HT₇ receptor antagonist, studied for neuropsychiatric disorders .
- Formulation : Administered as a citrate salt solubilized with hydroxypropyl-β-cyclodextrin (20% w/v) to enhance bioavailability .
- Key Differences :
- Substituents: Benzyl and 4-chlorophenyl groups vs. 1-ethylpiperidin-2-yl in the target compound.
- Core Saturation: Hexahydropyrazolo[3,4-d]azepine vs. hexahydropyrazolo[3,4-b]azepine.
- Therapeutic Focus: Neurology vs. unspecified applications for the target compound.
5049-89-8 (3-(Piperidin-1-ylmethyl)-1-[4-(trifluoromethyl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine)
- Core Structure : Shares the hexahydropyrazolo[3,4-b]azepine core with the target compound.
- Substituents : A piperidinylmethyl group at position 3 and a 4-(trifluoromethyl)phenyl group at position 1.
- Key Differences: Position 1 substitution: Trifluoromethylphenyl vs. Bioactivity: Likely optimized for receptor binding due to fluorinated aromatic groups.
Pyridazino[3,4-b]azepine Derivatives (Patent: WO2024/028754)
- Core Structure: Pyridazino[3,4-b]azepine, a nitrogen-rich heterocycle.
- Pharmacological Activity : Acts as Bcl-xL protein inhibitors for cancer therapy .
- Key Differences :
- Core Heteroatoms: Pyridazine vs. pyrazole in the target compound.
- Therapeutic Target: Apoptosis induction in cancer vs. broader pharmaceutical applications.
Triazolothiadiazole Derivatives (Ev 3, Ev 4)
- Core Structure: Triazolothiadiazole (non-pyrazole/azepine system).
- Bioactivity : Exhibits antimicrobial, anti-inflammatory, and plant growth-regulating properties due to fused heterocyclic motifs .
- Key Differences :
- Structural Simplicity: Smaller fused rings (triazole + thiadiazole) vs. larger pyrazole-azepine systems.
- Applications: Agricultural and antimicrobial vs. pharmaceutical intermediates.
Data Tables: Structural and Functional Comparison
Research Findings and Trends
- Structural Flexibility : The pyrazoloazepine core allows diverse substitutions (e.g., piperidinyl, trifluoromethylphenyl) to tune lipophilicity, solubility, and target affinity .
- Salt Formulations : Compounds like JNJ-18038683 use salt forms (citrate) and solubilizing agents (cyclodextrin) to enhance bioavailability, a strategy applicable to the target compound .
- Therapeutic Potential: While the target compound lacks disclosed bioactivity, analogs demonstrate that pyrazoloazepines are versatile scaffolds for CNS and oncology targets .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm proton environments and carbon frameworks. For example, the ethylpiperidinyl group shows distinct methyl/methylene signals (δ 1.2–2.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₄H₂₂N₄).
- Infrared (IR) Spectroscopy : Bands near 1650 cm⁻¹ indicate C=N stretching in the pyrazole ring .
How can researchers optimize cyclization steps during synthesis?
Advanced
Key parameters for cyclization efficiency:
How should discrepancies in NMR data be resolved during structural confirmation?
Advanced
Discrepancies may arise from tautomerism or dynamic equilibria. Mitigation strategies:
- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to identify shifting peaks caused by tautomeric interconversion .
- 2D NMR Techniques : Use COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to assign overlapping signals .
- Comparative Analysis : Cross-reference with published spectra of analogous pyrazoloazepines (e.g., pyrazino[2,3-c]azepine derivatives) .
What strategies assess the biological activity of derivatives?
Q. Advanced
- In Vitro Assays :
- Functional Selectivity : Evaluate β-arrestin vs. G-protein pathway bias via cAMP accumulation and β-arrestin recruitment assays (see Table 1) .
Table 1 : Example Biological Data for Analogous Compounds
| Compound | 5-HT₇ Receptor Kᵢ (nM) | β-Arrestin EC₅₀ (nM) | G-protein EC₅₀ (nM) |
|---|---|---|---|
| JNJ18038683 | 0.5 | 28 | 620 |
| Compound 2a | 0.3 | 25 | 550 |
How to address regioselectivity challenges in pyrazoloazepine synthesis?
Q. Advanced
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at position 3 of the pyrazole ring direct cyclization to the azepine nitrogen .
- Protecting Groups : Temporarily block reactive sites (e.g., piperidinyl amines with Boc groups) to prevent undesired side reactions .
- Computational Modeling : Use DFT calculations to predict transition-state energies and preferred cyclization pathways .
How to validate purity and stability under storage conditions?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
